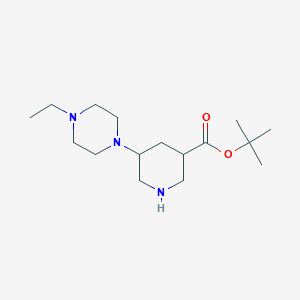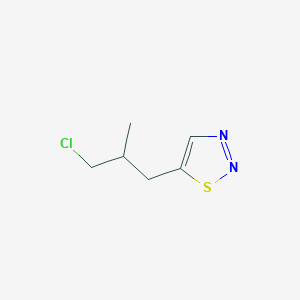
5-(3-Chloro-2-methylpropyl)-1,2,3-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chloro-2-methylpropyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-2-methylpropyl)-1,2,3-thiadiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. For instance, the reaction of 3-chloro-2-methylpropylamine with thiosemicarbazide under acidic conditions can lead to the formation of the desired thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
5-(3-Chloro-2-methylpropyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
科学的研究の応用
5-(3-Chloro-2-methylpropyl)-1,2,3-thiadiazole has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 5-(3-Chloro-2-methylpropyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. The chloroalkyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiadiazole ring can also participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological effects.
類似化合物との比較
Similar Compounds
3-Chloro-2-methyl-1-propene: A related compound with a similar chloroalkyl group but lacking the thiadiazole ring.
Thiadiazole derivatives: Other thiadiazole compounds with different substituents on the ring.
Uniqueness
5-(3-Chloro-2-methylpropyl)-1,2,3-thiadiazole is unique due to the presence of both the chloroalkyl group and the thiadiazole ring
特性
分子式 |
C6H9ClN2S |
|---|---|
分子量 |
176.67 g/mol |
IUPAC名 |
5-(3-chloro-2-methylpropyl)thiadiazole |
InChI |
InChI=1S/C6H9ClN2S/c1-5(3-7)2-6-4-8-9-10-6/h4-5H,2-3H2,1H3 |
InChIキー |
BLRPYMYHMIZXDF-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CN=NS1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-5-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13200647.png)
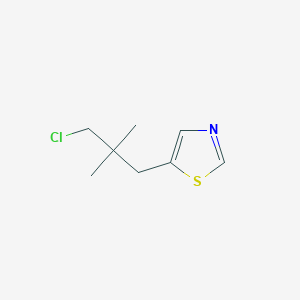
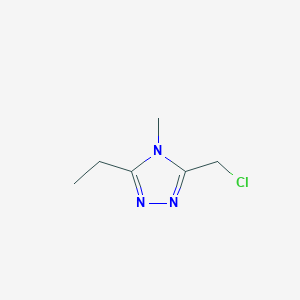
![4-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)piperidine](/img/structure/B13200661.png)

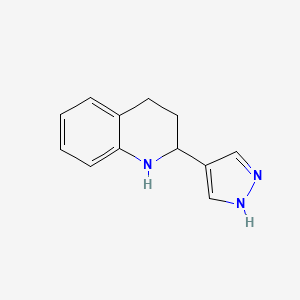
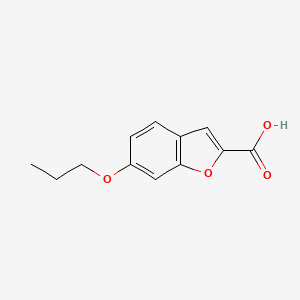
![N-[(2,4,6-trimethylphenyl)methyl]cyclopropanamine](/img/structure/B13200672.png)
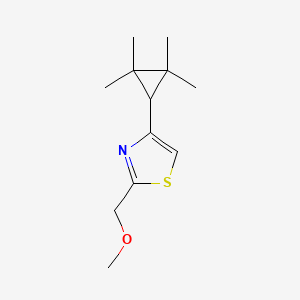

![1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13200695.png)
![2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13200704.png)
